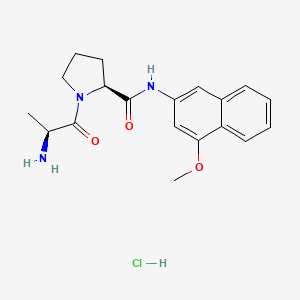

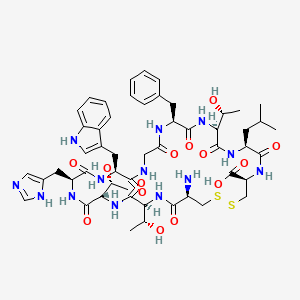

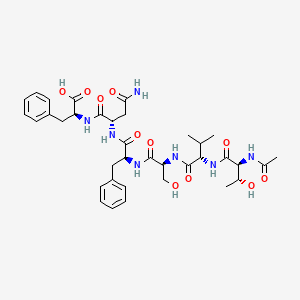

H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The peptide, with the sequence CTTHWGFTLC , consists of ten amino acids. It contains a disulfide bond between the cysteine residues at the N- and C-termini. This peptide has been studied for its inhibitory effects on matrix metalloproteinases (MMPs), specifically MMP2 and MMP9 .

Synthesis Analysis

The peptide is synthesized using solid-phase peptide synthesis (SPPS). Sequential addition of protected amino acids occurs on a solid support, with the C-terminal cysteine anchored to a resin. After deprotection and cleavage, the peptide is obtained .

Molecular Structure Analysis

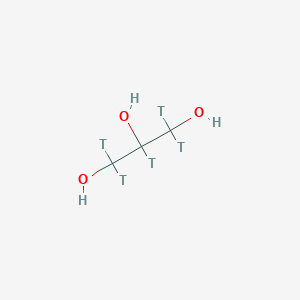

The peptide’s molecular formula is C52H71N13O14S2 , with a molecular weight of 1166.35 g/mol . The disulfide bond contributes to its three-dimensional structure .

Chemical Reactions Analysis

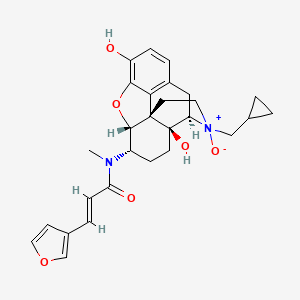

The peptide’s inhibitory activity against MMP2 and MMP9 is noteworthy. It specifically targets these gelatinases, which play crucial roles in tumor progression, angiogenesis, and tissue remodeling. The HWGF domain shared by this peptide and other MMP inhibitors underscores its relevance .

Physical and Chemical Properties Analysis

科学的研究の応用

Hypothalamic Polypeptide Research

A study on a peptide isolated from ovine hypothalamus, similar in structure to H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH, found that it inhibits the secretion of immunoreactive rat or human growth hormones both in vitro and in vivo. This peptide, with a slightly different sequence, demonstrates the potential impact of similar peptides on growth hormone regulation (Brazeau et al., 1973).

Somatostatin Analogues

Another research explored somatostatin (SRIF) agonists, closely related to the queried peptide, finding that certain analogues show high affinity and selectivity for human somatostatin receptors. This suggests potential applications in targeting these receptors for therapeutic purposes (Érchegyi et al., 2003).

Immunophin Binding to T Lymphocytes

A synthetic peptide, including fragments similar to this compound, was found to compete with β-endorphin for high-affinity receptors on T lymphocytes. This suggests potential roles in modulating immune responses or studying T lymphocyte behavior (Navolotskaya et al., 2001).

Murine Major Histocompatibility Complex

Research into the primary structure of murine histocompatibility antigens revealed sequences containing portions similar to the peptide . This could implicate such peptides in histocompatibility or immune response mechanisms (Uehara et al., 1980).

Synthetic β-Endorphin-Like Peptides

Studies on synthetic β-endorphin-like peptides, closely related to the queried peptide, indicate their ability to bind to non-opioid receptors on T lymphocytes. This highlights the potential for these peptides in modulating non-opioid pathways in immune cells (Navolotskaya et al., 2001).

作用機序

特性

IUPAC Name |

(4R,7S,10S,13S,19S,22S,25S,28S,31R)-31-amino-13-benzyl-10,25,28-tris[(1R)-1-hydroxyethyl]-22-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H71N13O14S2/c1-25(2)15-35-46(72)62-39(52(78)79)23-81-80-22-33(53)44(70)63-43(28(5)68)51(77)65-42(27(4)67)50(76)61-38(18-31-20-54-24-57-31)47(73)59-37(17-30-19-55-34-14-10-9-13-32(30)34)45(71)56-21-40(69)58-36(16-29-11-7-6-8-12-29)48(74)64-41(26(3)66)49(75)60-35/h6-14,19-20,24-28,33,35-39,41-43,55,66-68H,15-18,21-23,53H2,1-5H3,(H,54,57)(H,56,71)(H,58,69)(H,59,73)(H,60,75)(H,61,76)(H,62,72)(H,63,70)(H,64,74)(H,65,77)(H,78,79)/t26-,27-,28-,33+,35+,36+,37+,38+,39+,41+,42+,43+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJDFZGRPZQVJN-JIYQNHPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)C(C)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)O)CC(C)C)[C@@H](C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)[C@@H](C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H71N13O14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1166.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-Methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-(trimethylsilyloxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1495736.png)

![Dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate](/img/structure/B1495756.png)

![8-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1495757.png)

![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1495764.png)